4-Methyl-1-(piperidin-3-ylmethyl)piperidine is a heterocyclic organic compound notable for its unique structure, which comprises a piperidine ring substituted with both a methyl group and a piperidin-3-ylmethyl group. This compound is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. Its molecular formula is , and it is recognized for its potential therapeutic applications, particularly in the fields of biology and medicine.
This compound falls under the category of piperidine derivatives, which are widely studied for their diverse biological activities. Piperidine itself is a six-membered ring containing five carbon atoms and one nitrogen atom, making it a fundamental structure in many pharmaceuticals. The specific substitution pattern of 4-methyl-1-(piperidin-3-ylmethyl)piperidine contributes to its unique chemical properties and biological interactions .
The synthesis of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine can be achieved through various methods, primarily involving cyclization reactions. One common approach includes the reaction of 4-methylpiperidine with 3-chloromethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions, facilitating the formation of the desired compound.
In industrial settings, large-scale synthesis may utilize continuous flow reactors to ensure consistent quality and yield. Automated systems are often employed to monitor reaction parameters such as temperature and pressure, optimizing production efficiency while minimizing by-products.
The molecular structure of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine features two piperidine rings connected by a methylene bridge. The structural formula can be represented as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity, influencing how it interacts with molecular targets within biological systems .
4-Methyl-1-(piperidin-3-ylmethyl)piperidine can undergo several types of chemical reactions:
For oxidation reactions, potassium permanganate in an aqueous medium under reflux conditions is often employed. Reduction typically involves lithium aluminum hydride in anhydrous ether at room temperature. Substitution reactions may utilize alkyl halides or acyl chlorides in basic or acidic conditions.
The mechanism of action for 4-Methyl-1-(piperidin-3-ylmethyl)piperidine involves its interaction with specific receptors or enzymes within biological systems. By binding to these targets, the compound modulates their activity, leading to various biological effects. The precise pathways depend on the specific application and structural characteristics of the compound .
4-Methyl-1-(piperidin-3-ylmethyl)piperidine is characterized by its solid state at room temperature, with a melting point that varies based on purity but generally falls within typical ranges for piperidine derivatives.
The compound exhibits basic properties due to the presence of nitrogen atoms in the piperidine rings. It is soluble in organic solvents such as dichloromethane and ethanol but has limited solubility in water. Its reactivity profile allows it to engage in various chemical transformations typical of amines and heterocycles .
4-Methyl-1-(piperidin-3-ylmethyl)piperidine has several applications across different scientific fields:
Imine chemistry serves as a foundational approach for constructing the unsymmetrical dipiperidine scaffold of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine. The synthesis typically begins with the condensation of 3-piperidinecarboxaldehyde with 4-methylpiperidine under mild acid catalysis (e.g., p-toluenesulfonic acid), forming a cyclic imine intermediate. This reaction proceeds efficiently under dehydrating conditions, with molecular sieves or azeotropic water removal enhancing yields to >85% [2] [6]. Subsequent reduction employs sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane or methanol at 0–25°C, achieving chemoselective imine reduction without affecting other functional groups. The borohydride approach provides superior stereocontrol compared to catalytic hydrogenation, typically yielding the target compound as a racemic mixture in >90% purity after workup [6].
Recent methodological advances focus on green chemistry adaptations: solvent-free condensation at room temperature, microwave-assisted imine formation (30–60% reduced reaction time), and aqueous-phase reductions using zinc borohydride immobilized on silica gel. These modifications address industrial scalability concerns by minimizing organic waste and energy consumption [6]. Kinetic studies reveal electron-donating substituents on the piperidine ring accelerate imine formation, while steric bulk near the reaction center necessitates optimized stoichiometry [2].
Table 1: Optimization Parameters for Imine Reduction
Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
NaBH₄ | MeOH | 0 → 25 | 2 | 88 | Low (racemic) |
NaBH(OAc)₃ | DCM | 25 | 12 | 92 | Moderate |
Zn(BH₄)₂/SiO₂ | H₂O-THF | 25 | 8 | 94 | Low (racemic) |
Pyridine-BH₃ | MeOH | 25 | 16 | 82 | High (diastereomeric ratio >9:1) |
Catalytic hydrogenation of pyridine derivatives offers a direct route to saturated piperidine systems. For synthesizing 4-methyl-1-(piperidin-3-ylmethyl)piperidine, the pyridine precursor 4-methyl-1-(pyridin-3-ylmethyl)pyridine undergoes hydrogenation under high-pressure H₂ (50–100 bar) using heterogeneous ruthenium or cobalt catalysts. Beller's group demonstrated that cobalt nanoparticles supported on titanium oxide enable hydrogenation at 100°C in water, achieving near-quantitative conversion with minimal over-reduction byproducts [2]. Ruthenium-based systems (e.g., Ru/C or Ru/Al₂O₃) operate under milder conditions (20–50 bar H₂, 60–80°C) but require acidic additives like trifluoroacetic acid to prevent catalyst poisoning by the basic nitrogen centers [2] [6].
Stereochemical outcomes are substrate-controlled: cis-isomer predominance occurs due to adsorption geometry on metal surfaces. Fluorinated analogs exhibit exceptional diastereoselectivity (>20:1 dr) when hydrogenated using Rh(I)-xantphos complexes, though this approach remains unexplored for non-fluorinated targets [2]. Nickel silicide catalysts represent emerging alternatives, enabling hydrogenation at 80°C with 5 bar H₂ and demonstrating tolerance towards benzyl-protected amines [2].
Table 2: Metal Catalysts for Pyridine Hydrogenation
Catalyst System | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Diastereoselectivity (cis:trans) |
---|---|---|---|---|---|
Co/TiO₂-nanoparticles | 50 | 100 | H₂O | 98 | 3:1 |
Ru/C | 20 | 80 | EtOH | 95 | 4:1 |
Ni-Si | 5 | 80 | i-PrOH | 89 | 2.5:1 |
Ir(I)-P,N-ligand complex | 10 | 70 | THF | 92 | >20:1 (for fluorinated analogs) |
Controlling stereochemistry at C3 and C4 positions of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine remains synthetically challenging. Chiral resolution via diastereomeric salt formation employs (2R,3R)-(−)-di-O-benzoyltartaric acid in methanol, separating enantiomers with >98% ee but <40% yield due to crystallization losses [8]. Asymmetric synthesis strategies leverage chiral auxiliaries: Oppolzer’s sultam directs alkylation at C3 during piperidine ring formation, though auxiliary removal requires multi-step sequences [4].
Enantioselective hydrogenation of pyridinium salts using Ir(I)-(S)-Segphos catalysts generates chiral piperidines with 90–95% ee, but substrate scope limitations hinder application to complex disubstituted systems [4] [7]. Enzymatic desymmetrization of prochiral diketones preceding reductive amination provides enantiomeric excess >99% in specific cases, though this remains unexplored for the target compound. Recent patent literature highlights titanium(IV) isopropoxide-mediated reductive amination of 1-(N-benzyl-4-methyl-3-piperidone) with methylamine, yielding the trans-isomer preferentially (dr 7:1) after sodium borohydride reduction [8].
Multicomponent reactions (MCRs) efficiently install pharmacophores on the dipiperidine scaffold. Mannich-type condensations between 4-methylpiperidine, formaldehyde, and 3,4,5-trimethoxyphenyl ketone yield 2,6-bis(aryl) derivatives in one pot with 88% yield, as demonstrated for structurally analogous piperidin-4-ones [5]. Imine formation–nucleophilic addition sequences enable C3-functionalization: in situ generation of the piperidinylimine followed by Grignard addition furnishes tertiary benzylic amines without isolating intermediates [2].
The interrupted borrowing hydrogen (IBH) strategy, catalyzed by iridium complexes, permits selective N-alkylation of the piperidine nitrogen using methanol as a C1 source. This atom-economical method achieves 70–85% yields for N-methylated derivatives while tolerating pre-existing amine groups [3]. Thiosemicarbazide or hydroxylamine hydrochlorides undergo condensations with ketone-containing intermediates, producing hydrazone carbothioamides (70–75% yield) or oximes (82% yield), respectively [5]. These derivatives serve as precursors for fused heterocycles like thiazolidinones or isoxazoles, expanding molecular diversity from a common intermediate.
Table 3: Multicomponent Reaction Derivatives
Reaction Type | Components | Catalyst/Conditions | Product | Yield (%) |
---|---|---|---|---|
Mannich condensation | 4-Methylpiperidine, HCHO, 3,4,5-(MeO)₃C₆H₂COCH₃ | EtOH, Δ, 12h | 3,3-Dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | 88 |
Imine-Grignard addition | Piperidin-3-yl-imine, ArMgBr | THF, −78°C → 25°C | 3-Aryl-1-(piperidin-3-ylmethyl)piperidine | 76 |
IBH N-methylation | 1-(Piperidin-3-ylmethyl)piperidine, MeOH | [Cp*IrCl₂]₂, KOH, 100°C | 4-Methyl-1-(1-methylpiperidin-3-ylmethyl)piperidine | 85 |
Oxime formation | Piperidinone, NH₂OH·HCl | Pyridine, EtOH, reflux | 4-(Hydroxyimino)piperidinylmethylpiperidine | 82 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1